molecular formula C10H23NO B13519901 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol

Cat. No.: B13519901
M. Wt: 173.30 g/mol
InChI Key: MJXLJXZWNCBTGN-UHFFFAOYSA-N
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Description

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and two methyl groups attached to a hexanol backbone. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,2-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-4-ethyl-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

1-Amino-4-ethyl-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

1-amino-4-ethyl-2,2-dimethylhexan-3-ol

InChI

InChI=1S/C10H23NO/c1-5-8(6-2)9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3

InChI Key

MJXLJXZWNCBTGN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C)(C)CN)O

Origin of Product

United States

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